![molecular formula C13H8ClNO2S B11843873 Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate](/img/structure/B11843873.png)
Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate is a heterocyclic compound that belongs to the thienoquinoline family. This compound is characterized by its unique structure, which includes a thienoquinoline core with a chlorine atom at the 4-position and a methyl ester group at the 6-position. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorothiophene-2-carboxylic acid with aniline derivatives, followed by cyclization using phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) as catalysts . The reaction is carried out under reflux conditions, leading to the formation of the desired thienoquinoline structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of quinoline-6-carboxylic acid derivatives.
Reduction: Formation of reduced thienoquinoline derivatives.
Substitution: Formation of substituted thienoquinoline derivatives with various functional groups.
Applications De Recherche Scientifique
Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate can be compared with other similar compounds, such as:
Thieno[2,3-C]quinoline-6-carboxylic acid: Lacks the methyl ester group, leading to different chemical properties.
4-Chlorothieno[2,3-C]quinoline:
Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate: An isomer with a different arrangement of atoms, leading to distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H8ClNO2S |
|---|---|
Poids moléculaire |
277.73 g/mol |
Nom IUPAC |
methyl 4-chlorothieno[2,3-c]quinoline-6-carboxylate |
InChI |
InChI=1S/C13H8ClNO2S/c1-17-13(16)9-4-2-3-7-8-5-6-18-11(8)12(14)15-10(7)9/h2-6H,1H3 |
Clé InChI |
DGKQZFPRRQYZSA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC2=C3C=CSC3=C(N=C21)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



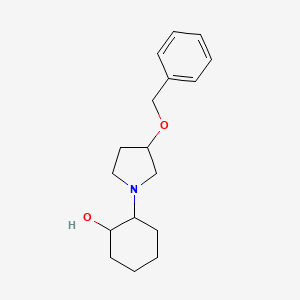
![4-Chloro-1-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11843818.png)
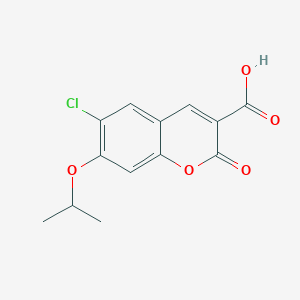
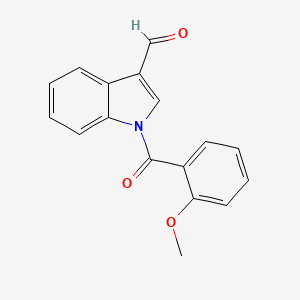

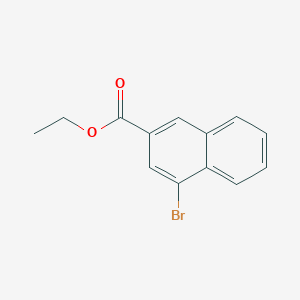

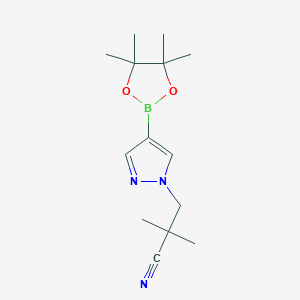
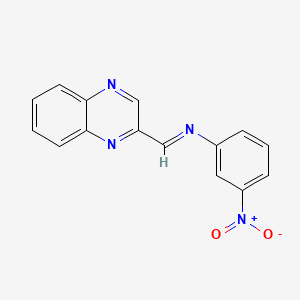
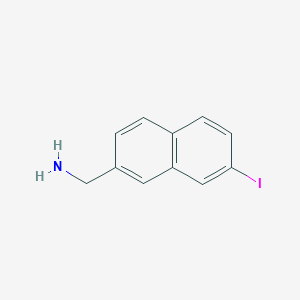
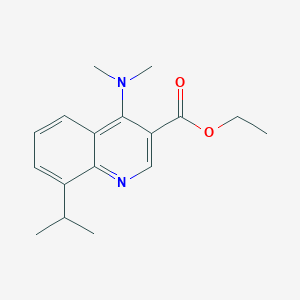

![1,2,3,4,6,7,8,12-Octahydrobenzo[6,7]cyclohepta[1,2,3-de]isoquinoline-2-carboxamide](/img/structure/B11843878.png)
